N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is a heterocyclic compound that incorporates furan and thiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan and thiazole rings in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the formation of the thiazole ring followed by the introduction of the furan rings. One common method involves the reaction of 2-aminothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete formation of the thiazole ring. The resulting intermediate is then reacted with 2-chloroacetyl chloride to introduce the chloroacetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The chloroacetamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloroacetamide group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan-containing compound with antimicrobial properties.
2-(furan-2-yl)-1,3-thiazole: A simpler analog with similar biological activities.
Furfural: A versatile furan derivative used in various chemical syntheses.
Uniqueness
N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is unique due to the combination of furan and thiazole rings, which imparts a broad spectrum of biological activities.
Properties
Molecular Formula |
C13H9ClN2O3S |
---|---|
Molecular Weight |
308.74 g/mol |
IUPAC Name |
N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C13H9ClN2O3S/c14-7-10(17)15-13-16-11(8-3-1-5-18-8)12(20-13)9-4-2-6-19-9/h1-6H,7H2,(H,15,16,17) |
InChI Key |
HZYXVMMMXAIHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.